N-(3-(Trimethoxysilyl)propyl)acrylamide

Catalog No.
S3317626
CAS No.
57577-96-5
M.F
C9H19NO4Si
M. Wt
233.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(Trimethoxysilyl)propyl)acrylamide

CAS Number

57577-96-5

Product Name

N-(3-(Trimethoxysilyl)propyl)acrylamide

IUPAC Name

N-(3-trimethoxysilylpropyl)prop-2-enamide

Molecular Formula

C9H19NO4Si

Molecular Weight

233.34 g/mol

InChI

InChI=1S/C9H19NO4Si/c1-5-9(11)10-7-6-8-15(12-2,13-3)14-4/h5H,1,6-8H2,2-4H3,(H,10,11)

InChI Key

XGHNWFFWGDCAHZ-UHFFFAOYSA-N

SMILES

CO[Si](CCCNC(=O)C=C)(OC)OC

Canonical SMILES

CO[Si](CCCNC(=O)C=C)(OC)OC

N-(3-(Trimethoxysilyl)propyl)acrylamide is a silane-functionalized acrylamide compound characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further linked to an acrylamide moiety. This compound is notable for its ability to form covalent bonds with silicate surfaces, making it valuable in various applications, particularly in hybrid materials and coatings. The chemical structure can be represented as follows:

  • Chemical Formula: C₁₁H₁₅N₁O₃Si
  • Molecular Weight: Approximately 233.32 g/mol

The trimethoxysilyl group enhances the compound's reactivity with silica, allowing for effective integration into silica-based materials.

  • TMSPA is flammable and can irritate skin, eyes, and respiratory system [].
  • Always consult the Safety Data Sheet (SDS) before handling TMSPA and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Note:

  • Information on mechanism of action is not available for TMSPA in the context of scientific research.
  • Case studies specific to TMSPA applications in research might be found through further literature searches.

  • RAFT Polymerization: This compound can be polymerized using reversible addition-fragmentation chain transfer polymerization, leading to controlled polymer architectures with low polydispersity indices (below 1.2) .
  • Condensation Reactions: The trimethoxysilyl group can react with hydroxyl groups on silica surfaces, facilitating the formation of siloxane bonds through hydrolysis and subsequent condensation reactions .
  • Copolymers Formation: It can copolymerize with other acrylamides or methacrylates, allowing for the creation of versatile hybrid materials with tailored properties .

The synthesis of N-(3-(Trimethoxysilyl)propyl)acrylamide typically involves:

  • Direct Synthesis: Reaction of 3-(trimethoxysilyl)propylamine with acryloyl chloride in an inert atmosphere, often under controlled temperature conditions to ensure high yield and purity.
  • RAFT Polymerization: Utilizing trithiocarbonate as a chain transfer agent to polymerize the acrylamide monomer under specific conditions, yielding polymers with desired molecular weights and architectures .
  • Copolymers Formation: Combining it with other monomers such as methacrylates to create copolymers that exhibit enhanced properties for specific applications .

N-(3-(Trimethoxysilyl)propyl)acrylamide finds numerous applications across various fields:

  • Hybrid Materials: Used in the formulation of silica-based composites due to its ability to bond with silicate surfaces.
  • Coatings: Employed in protective coatings that require enhanced adhesion and durability.
  • Biomedical

Interaction studies involving N-(3-(Trimethoxysilyl)propyl)acrylamide primarily focus on its bonding characteristics with silica and other substrates. These studies indicate that the compound's trimethoxysilyl group significantly enhances adhesion properties compared to non-functionalized acrylamides. Additionally, interactions with biological substrates suggest potential for improved biocompatibility when used in biomedical applications.

Several compounds share structural similarities with N-(3-(Trimethoxysilyl)propyl)acrylamide, including:

Compound NameKey Features
3-(Trimethoxysilyl)propyl methacrylateSimilar silane functionality but utilizes a methacrylate group
N-(3-(Aminopropyl)acrylamideContains an amine group instead of a silane group
3-(Triethoxysilyl)propyl methacrylateSimilar structure but uses triethoxysilane instead
VinyltriethoxysilaneA vinyl-silane compound used in similar applications

Uniqueness

N-(3-(Trimethoxysilyl)propyl)acrylamide is unique due to its combination of acrylamide functionality and trimethoxysilane reactivity, allowing for versatile applications in both organic and inorganic materials. Its ability to undergo controlled polymerization while maintaining low polydispersity sets it apart from many similar compounds.

Wikipedia

N-[3-(Trimethoxysilyl)propyl]prop-2-enamide

Dates

Modify: 2023-08-19

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